![molecular formula C17H18ClN3O3 B5329310 N-(4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5329310.png)
N-(4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide, commonly known as FC-5, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FC-5 belongs to the class of piperazine compounds, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of FC-5 is not fully understood. However, it is believed that FC-5 exerts its pharmacological effects by interacting with various molecular targets. FC-5 has been reported to bind to the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By inhibiting the reuptake of serotonin, FC-5 increases the concentration of serotonin in the synaptic cleft, leading to an antidepressant effect.
Biochemical and Physiological Effects
FC-5 has been shown to have various biochemical and physiological effects. In animal models, FC-5 has been reported to reduce oxidative stress by increasing the activity of antioxidant enzymes. FC-5 has also been shown to improve memory and learning in animal models by enhancing the cholinergic system's function.
Advantages and Limitations for Lab Experiments
FC-5 has several advantages for lab experiments. It has a high purity and stability, making it suitable for long-term experiments. FC-5 is also readily available and relatively inexpensive, making it accessible to researchers. However, FC-5 has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
For FC-5 research include investigating its potential use in neurodegenerative diseases and developing new derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of FC-5 involves the reaction of 4-chloroaniline with 2-furoyl chloride, followed by the addition of piperazine and acetic anhydride. The final product is obtained after purification through a series of recrystallization and chromatography steps. The yield of FC-5 is reported to be around 60% with a purity of 99%.
Scientific Research Applications
FC-5 has shown promising results in various scientific research studies. One of the significant applications of FC-5 is its use as a potential anti-tumor agent. In vitro studies have demonstrated that FC-5 inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FC-5 exerts its anti-tumor effects by inducing apoptosis and inhibiting the cell cycle progression of cancer cells.
Another potential application of FC-5 is its use as an anti-inflammatory agent. In animal models, FC-5 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. FC-5 has also been reported to possess anti-depressant and anxiolytic properties.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-3-5-14(6-4-13)19-16(22)12-20-7-9-21(10-8-20)17(23)15-2-1-11-24-15/h1-6,11H,7-10,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMUDHWUBXYOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5329229.png)

![5-[1-(4-amino-2-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5329235.png)
![5-[(2-fluorophenoxy)methyl]-N-(3-hydroxybenzyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5329241.png)
![5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5329245.png)

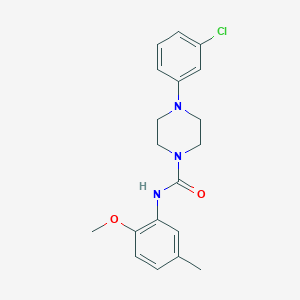
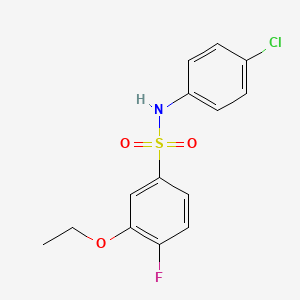
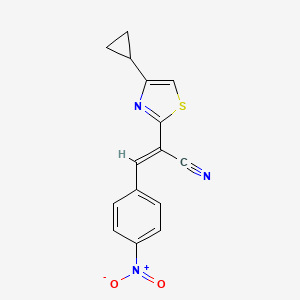
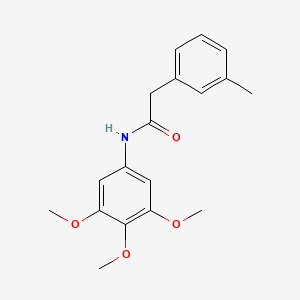
![N-{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5329307.png)

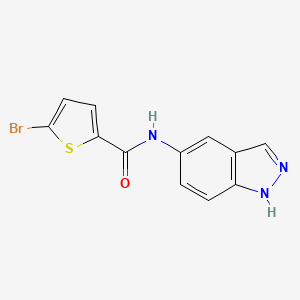
![4-{2-[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-cyanovinyl}benzoic acid](/img/structure/B5329329.png)